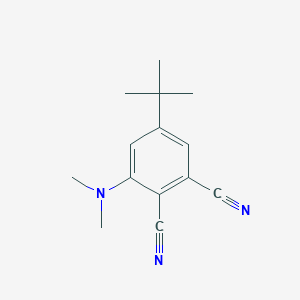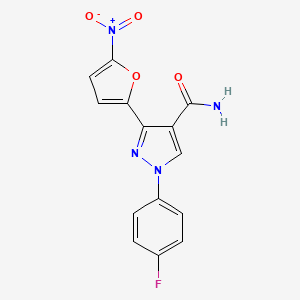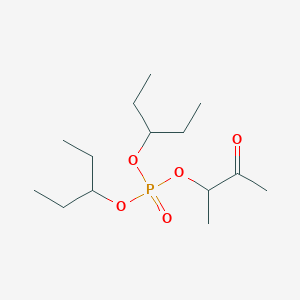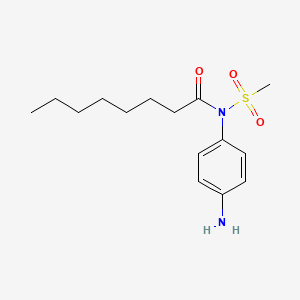
L-Tyrosylglycyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Aplicaciones Científicas De Investigación
L-Tyrosylglycyl-L-phenylalanyl-L-leucine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mecanismo De Acción
L-Tyrosylglycyl-L-phenylalanyl-L-leucine exerts its effects by binding to opioid receptors, specifically the δ- and µ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous enkephalins, which are natural pain-relieving peptides in the body .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-D-leucine: A similar pentapeptide with a D-leucine residue instead of L-leucine.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): Another variant with an additional glycine residue
Uniqueness
L-Tyrosylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of L-leucine, which contributes to its distinct binding affinity and activity at opioid receptors. This makes it a valuable compound for studying opioid receptor interactions and developing new analgesic agents .
Propiedades
Número CAS |
60254-81-1 |
|---|---|
Fórmula molecular |
C26H34N4O6 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
Clave InChI |
NJQMBFDOYQGROG-FKBYEOEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)



